trans-4-Morpholinocyclohexanamine trans-4-Morpholinocyclohexanamine
Brand Name: Vulcanchem
CAS No.: 847798-79-2
VCID: VC8487340
InChI: InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2
SMILES: C1CC(CCC1N)N2CCOCC2
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

trans-4-Morpholinocyclohexanamine

CAS No.: 847798-79-2

Cat. No.: VC8487340

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Morpholinocyclohexanamine - 847798-79-2

Specification

CAS No. 847798-79-2
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 4-morpholin-4-ylcyclohexan-1-amine
Standard InChI InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2
Standard InChI Key USUNCAQFNNEGBQ-UHFFFAOYSA-N
SMILES C1CC(CCC1N)N2CCOCC2
Canonical SMILES C1CC(CCC1N)N2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

trans-4-Morpholinocyclohexanamine (IUPAC name: 4-morpholinocyclohexanamine) consists of a cyclohexane ring with an amine group (-NH₂) and a morpholine group (C₄H₈NO) attached at the 1- and 4-positions, respectively, in a trans stereochemical arrangement. The trans configuration ensures that the substituents occupy opposite equatorial positions, minimizing steric strain and optimizing molecular interactions .

Key Physicochemical Properties

PropertyValue/RangeSource
Melting Point~260°C (hydrochloride salt)
SolubilityHigh in polar solventsInferred
LogP (Predicted)0.5–1.2

The morpholine group enhances water solubility compared to non-polar cyclohexylamine analogs, while the trans configuration improves thermal stability, as evidenced by the high melting point of its hydrochloride derivative .

Synthesis and Manufacturing

Catalytic Hydrogenation

A patented method for synthesizing trans-4-methylcyclohexylamine provides a template for producing trans-4-morpholinocyclohexanamine . The process involves:

  • Hydrogenation: Open-chain precursors are hydrogenated using a supported ruthenium catalyst (e.g., Ru/C) with alkali metal promoters (e.g., lithium metaborate) under high-pressure H₂.

  • Stereochemical Control: The trans configuration is favored by optimizing reaction temperature (60–120°C) and catalyst loading (1–5 mol%) .

  • Purification: Cis-trans separation is achieved via acidification to hydrochloride salts, followed by recrystallization or column chromatography .

Reaction Conditions

ParameterOptimal Value
CatalystRu/C (5 wt%)
PromoterLiBO₂ (2 mol%)
Temperature90°C
H₂ Pressure50–100 bar

This method yields >95% trans-isomer purity, with catalyst recyclability demonstrated over five cycles without significant activity loss .

Alternative Routes

  • Nucleophilic Substitution: Morpholine may be introduced via SN2 displacement of a leaving group (e.g., bromide) on a pre-functionalized cyclohexane ring.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of cyclohexylamine derivatives with morpholine, though this approach is less cost-effective for industrial scales .

Applications and Industrial Relevance

Pharmaceutical Intermediates

trans-4-Morpholinocyclohexanamine serves as a key intermediate in synthesizing bioactive molecules:

  • Glimepiride Analogs: Used in antidiabetic drugs, where the morpholine group modulates solubility and target binding .

  • Kinase Inhibitors: The rigid cyclohexane scaffold and morpholine’s hydrogen-bonding capacity enhance selectivity for ATP-binding pockets .

Corrosion Inhibition

Morpholine derivatives are widely employed in steam condensate systems to neutralize carbonic acid, reducing pipeline corrosion . While direct evidence for trans-4-morpholinocyclohexanamine in this role is limited, its structural similarity to cyclohexylamine suggests potential applicability .

Materials Science

The compound’s amine group facilitates covalent bonding to polymer matrices, enabling its use in epoxy resins and adhesives.

Analytical Characterization

Gas Chromatography (GC)

Ultra-trace analysis of morpholine derivatives in aqueous matrices (e.g., steam condensate) employs GC with flame ionization detection (FID) :

  • Column: DB-624 (30 m × 0.32 mm ID, 1.8 μm film)

  • Detection Limit: 1–5 ppb for morpholine analogs .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct coupling constants (J = 10–12 Hz) between axial protons confirm the trans configuration .

  • ¹³C NMR: Peaks at δ 67–70 ppm correlate with the morpholine’s oxygenated carbons .

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